molecular formula C9H9BrF2 B2591864 2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene CAS No. 2168638-90-0

2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene

Cat. No.: B2591864
CAS No.: 2168638-90-0
M. Wt: 235.072
InChI Key: XNUPFWVCKYDQLH-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a bromine atom, a difluoromethyl group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene typically involves the bromination of 1-(difluoromethyl)-3,5-dimethylbenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of 1-(difluoromethyl)-3,5-dimethylbenzene.

Scientific Research Applications

2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution:

    Hydrogen Bonding: The difluoromethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(difluoromethyl)benzene
  • 1-Bromo-3,5-difluorobenzene
  • 1-Bromo-4-(difluoromethyl)benzene

Uniqueness

2-Bromo-1-(difluoromethyl)-3,5-dimethylbenzene is unique due to the presence of both difluoromethyl and dimethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(difluoromethyl)-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUPFWVCKYDQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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